molecular formula C19H19Cl2N3O6S B592714 Dicloxacilloic Acid CAS No. 42947-69-3

Dicloxacilloic Acid

Cat. No. B592714
CAS RN: 42947-69-3
M. Wt: 488.336
InChI Key: BPQOXRMAVQEJBH-OFQRWUPVSA-N
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Description

Dicloxacillin is a narrow-spectrum β-lactam antibiotic of the penicillin class . It is used to treat infections caused by susceptible (non-resistant) Gram-positive bacteria . It is active against beta-lactamase-producing organisms such as Staphylococcus aureus, which would otherwise be resistant to most penicillins . Dicloxacillin sodium, USP is an antibacterial agent of the isoxazolyl penicillin series. It is a penicillinase resistant, acid-resistant semisynthetic penicillin suitable for oral administration .


Synthesis Analysis

The synthesis of isoxazole derivatives, which includes dicloxacillin, was achieved using various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate using 10 mol% DABCO as the catalyst in the presence of 5 ml water under reflux conditions .


Molecular Structure Analysis

Dicloxacillin has a complex molecular structure. The IUPAC name for dicloxacillin is (2 S ,5 R ,6 R )-6- { [3- (2,6-dichlorophenyl)-5-methyl- oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia- 1-azabicyclo [3.2.0]heptane-2-carboxylic acid . The molecular formula is C19H17Cl2N3O5S . The structure of dicloxacillin is shown in the paper by Colina-Márquez and Castilla-Caballero .


Chemical Reactions Analysis

Dicloxacillin may undergo degradation with free-living bacteria. In a study, the biodegradation of 40 μg/mL of dicloxacillin with free-living bacteria was evaluated. The results showed that both the consortium and Pseudomonas aeruginosa are highly efficient because the degradation of the antibiotic was 100%, in a time of 3.5 h and 52 h, respectively, and even metabolize the degradation products .


Physical And Chemical Properties Analysis

Dicloxacillin has a bioavailability of 50–85%, distributed in the liver, kidneys, synovial fluid, pleural fluid, bone, and bile; the plasma protein binding is 94.4%, while 60% of a dose administered is excreted through urine in its original chemical form .

Scientific Research Applications

  • Gallic Acid Mitigates Diclofenac-Induced Liver Toxicity : A study by Esmaeilzadeh et al. (2020) found that gallic acid, a natural component of many plants used as an antioxidant, can alleviate the harmful effects of diclofenac on the liver. This was demonstrated in a rat model, where gallic acid reduced oxidative stress and liver injury caused by diclofenac (Esmaeilzadeh et al., 2020).

  • Diclofenac's Impact on Clams Under Climate Change Conditions : Costa et al. (2019) investigated the effects of diclofenac on clams, particularly under varying pH and temperature conditions mimicking climate change scenarios. The study found that both clam species showed limited oxidative stress impacts under low pH and high temperature, indicating a species-specific response to diclofenac in a changing climate (Costa et al., 2019).

  • Gallic Acid and Diclofenac-Induced Renal Injury : Another study by Moradi et al. (2020) revealed that gallic acid can also exert nephroprotective effects against renal injury induced by diclofenac in rats. This suggests the potential of natural compounds in mitigating the side effects of NSAIDs (Moradi et al., 2020).

  • Sonochemical Degradation of Dicloxacillin : Research by Villegas-Guzman et al. (2015) focused on the sonochemical degradation of dicloxacillin in various water matrices. This study is particularly relevant for environmental applications, showing how advanced oxidation processes can degrade pharmaceuticals in water (Villegas-Guzman et al., 2015).

  • Pharmacokinetics of Diclofenac : Davies and Anderson (1997) provided a comprehensive overview of the clinical pharmacokinetics of diclofenac, detailing its absorption, distribution, metabolism, and excretion (Davies & Anderson, 1997).

Mechanism of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Safety and Hazards

Dicloxacillin may cause serious side effects. Some of the side effects include severe stomach pain, diarrhea that is watery or bloody, nausea, vomiting, little or no urination, unusual bleeding or bruising, a seizure (convulsions), mouth pain or irritation, black tongue, sore throat, fever, swollen glands, rash or itching, joint pain, or general ill feeling .

properties

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQOXRMAVQEJBH-OFQRWUPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicloxacilloic Acid

CAS RN

42947-69-3
Record name Penicilloic acids of dicloxacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042947693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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